n-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride
Overview
Description
“N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is a chemical compound with the molecular formula C14H24Cl2N2 . Its average mass is 291.260 Da and its monoisotopic mass is 290.131653 Da .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is defined by its molecular formula, C14H24Cl2N2 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available from the current search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” include its molecular formula (C14H24Cl2N2), average mass (291.260 Da), and monoisotopic mass (290.131653 Da) . Other properties such as melting point, boiling point, and density were not available in the current search results.Scientific Research Applications
Synthesis and Chemical Properties
- Asymmetric Synthesis : A study by Pund et al. (2022) detailed the synthesis of asymmetric derivatives of N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, focusing on antioxidant and antimitotic activities. These derivatives were synthesized with excellent yield and short reaction time, demonstrating the compound's versatility in asymmetric synthesis (Pund et al., 2022).
Biological and Pharmaceutical Research
- Enzyme Inhibition : In the field of enzymology, the compound has been used to study its effects on enzymes. For instance, Yamada-Onodera et al. (2007) explored the use of Geotrichum capitatum, which produces N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, for its enzyme inhibition properties. This study highlights the potential use of the compound in pharmaceuticals and enzyme studies (Yamada-Onodera et al., 2007).
Materials Science and Chemistry
- Catalysis and Material Science : The compound has also found applications in catalysis and material science. Singh et al. (2019) used a related compound in the study of cyclometallation with palladium(II) acetate, which is essential in understanding catalysis mechanisms (Singh et al., 2019).
- Supramolecular Chemistry : Reger et al. (2006) investigated new heteroscorpionates based on derivatives of N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride. Their work highlights the compound's role in forming complex molecular structures, which is a critical aspect of supramolecular chemistry (Reger et al., 2006).
properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13;;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTPJVMKJFSVND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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